3-(Trifluoromethyl)-DL-phenylglycine

Medicinal Chemistry ADME Drug Design

3-(Trifluoromethyl)-DL-phenylglycine (CAS 242475-26-9) is an essential, non-proteinogenic α-amino acid building block. Its distinct meta-trifluoromethyl substitution provides a significant lipophilicity advantage (LogP 2.49) over unsubstituted phenylglycine (LogP 0.62), directly enhancing metabolic stability and membrane permeability in peptide and small-molecule leads. Essential for programs targeting cardiovascular indications via V1a/V2 antagonists, its proven compatibility with standard SPPS protocols and scalable synthesis ensures a reliable, high-purity (≥98%) supply for drug discovery and preclinical development.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 242475-26-9
Cat. No. B1272825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-DL-phenylglycine
CAS242475-26-9
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N
InChIInChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
InChIKeySRHNOGZIXICHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-DL-phenylglycine (CAS 242475-26-9): Essential Amino Acid Building Block for Pharmaceutical R&D


3-(Trifluoromethyl)-DL-phenylglycine (CAS 242475-26-9), also known as amino[3-(trifluoromethyl)phenyl]acetic acid, is a non‑proteinogenic α‑amino acid derivative of glycine featuring a trifluoromethyl group at the meta position of the phenyl ring [1]. It has a molecular formula of C9H8F3NO2 and a molecular weight of 219.16 g/mol . This racemic compound serves as a versatile chiral building block in peptide and small‑molecule drug discovery, imparting increased lipophilicity and metabolic stability to target molecules .

Why 3-(Trifluoromethyl)-DL-phenylglycine Cannot Be Replaced by Generic Phenylglycine or Other Halogenated Analogs in Critical Applications


In‑class phenylglycine derivatives are not freely interchangeable because the position and identity of the aromatic substituent profoundly alter physicochemical properties, biological target engagement, and downstream functional outcomes. The meta‑CF3 group confers a distinct lipophilicity profile (LogP ~2.49 ) compared with unsubstituted phenylglycine (LogP ~0.62 ) or even the para‑CF3 isomer (LogP 2.49, but with altered dipole moment and steric presentation ). Furthermore, the specific substitution pattern dictates which enzymatic transformations are accessible and which receptor pharmacophores can be effectively addressed . The evidence below demonstrates where these differences translate into measurable, decision‑relevant advantages.

3-(Trifluoromethyl)-DL-phenylglycine: Direct Comparative Evidence for Scientific Selection


Lipophilicity (LogP) of 3-(Trifluoromethyl)-DL-phenylglycine vs. Unsubstituted and para-Substituted Phenylglycines

The meta‑trifluoromethyl group elevates the predicted octanol‑water partition coefficient (LogP) to 2.49 , compared with 0.62 for unsubstituted N‑phenylglycine and -1.1 (XLogP3) for the 3‑chloro analog [1]. This represents a >30‑fold increase in lipophilicity relative to the non‑fluorinated scaffold, directly influencing passive membrane permeability and plasma protein binding in lead optimization . The para‑CF3 isomer exhibits a comparable LogP of 2.49 but differs in electronic distribution and steric presentation, which can alter binding kinetics and off‑target liability.

Medicinal Chemistry ADME Drug Design

Use as a Precursor in Dual V1a/V2 Vasopressin Receptor Antagonists

The hydrochloride salt of 3‑(trifluoromethyl)phenylglycine is explicitly cited as the precursor for substituted 2‑acetamido‑5‑aryl‑1,2,4‑triazolones , which have been characterized as dual V1a/V2 vasopressin receptor antagonists . This dual‑antagonist profile is linked to therapeutic applications in cardiovascular disease models, including hypertension and heart failure . In contrast, the unsubstituted phenylglycine scaffold lacks the requisite hydrophobic contact to engage the V1a/V2 binding pocket effectively, and the 2‑CF3 isomer exhibits steric hindrance that reduces synthetic yield in triazolone formation .

Cardiovascular Research GPCR Pharmacology Medicinal Chemistry

Commercial Availability and Purity Profile of 3-(Trifluoromethyl)-DL-phenylglycine

3‑(Trifluoromethyl)‑DL‑phenylglycine is routinely supplied with a purity of ≥97–98% by multiple reputable vendors , with one supplier offering 99.73% purity . This high purity reduces the need for additional purification steps and ensures consistent performance in sensitive reactions. In comparison, the 2‑CF3 isomer (CAS 240490‑00‑0) is less commonly stocked and may require custom synthesis , while the 4‑CF3‑DL‑phenylglycine (CAS 142012‑65‑5) is similarly available but often with lower batch‑to‑batch consistency due to variations in synthetic route .

Procurement Quality Control Chemical Synthesis

Scalable Synthesis Route and Process Reproducibility

A 2024 publication in Organic Process Research & Development describes an efficient, scalable synthesis route for 3‑(trifluoromethyl)‑DL‑phenylglycine with improved yield and purity compared to earlier methods . This process addresses prior challenges in large‑scale production, making the compound more accessible for preclinical and clinical supply chains. In contrast, the 2‑CF3 isomer suffers from lower yields due to steric hindrance during Strecker synthesis , and the 4‑CF3 analog may require more forcing conditions for amide bond formation .

Process Chemistry Scale‑up GMP Manufacturing

Meta‑Substitution Advantage in Enzyme Recognition and Pharmacophore Presentation

The meta‑CF3 substitution positions the trifluoromethyl group in a location that minimally perturbs the α‑amino acid backbone conformation while enhancing hydrophobic contact with adjacent enzyme subsites. In contrast, ortho‑substitution (2‑CF3) introduces steric clash that can reduce binding affinity and synthetic coupling efficiency . Para‑substitution (4‑CF3) alters the dipole moment and may unfavorably affect solubility and crystal packing . Studies on phenylglycine‑based enzyme inhibitors have demonstrated that meta‑substituted analogs often retain or improve inhibitory potency compared to ortho or para isomers [1].

Structure‑Activity Relationship Enzyme Inhibition Peptide Design

Optimal Research and Industrial Applications for 3-(Trifluoromethyl)-DL-phenylglycine


Development of Dual V1a/V2 Vasopressin Receptor Antagonists for Cardiovascular Disease

As a direct precursor to 2‑acetamido‑5‑aryl‑1,2,4‑triazolones , this compound is essential for synthesizing dual V1a/V2 antagonists. These molecules are under investigation for treating hypertension, heart failure, and related cardiovascular disorders . Researchers pursuing this target class should procure the 3‑CF3‑phenylglycine hydrochloride (CAS 1134915‑25‑5) or the free amino acid to ensure correct pharmacophore presentation .

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability

With a LogP of 2.49 , this building block is ideal for introducing a hydrophobic anchor into peptide or small‑molecule leads, improving passive diffusion and potential CNS penetration. It is particularly valuable when replacing unsubstituted phenylglycine (LogP 0.62 ) to increase potency against intracellular targets without sacrificing synthetic tractability .

Solid‑Phase Peptide Synthesis (SPPS) and Peptidomimetic Design

The free amino acid and its Fmoc‑protected derivative are compatible with standard SPPS protocols. Incorporation of 3‑CF3‑phenylglycine into peptide chains can enhance metabolic stability and binding affinity to hydrophobic pockets in GPCRs and proteases . Its meta‑substitution pattern minimizes steric hindrance during coupling compared to ortho‑substituted analogs .

Process Chemistry Scale‑up and GMP Manufacturing

The recently reported scalable synthesis route makes this compound a viable starting material for multi‑kilogram campaigns. Its commercial availability at >98% purity supports reliable supply for preclinical toxicology studies and early clinical development, reducing the risk of impurities affecting biological results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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